4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by the presence of chlorine and iodine atoms at the 4 and 3 positions, respectively, and a methyl group at the 1 position of the pyrazolo[3,4-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing it from interacting with its substrates. This inhibits the kinase’s activity, leading to a halt in the cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle control pathway . This pathway is crucial for the regulation of cell division and growth. When CDK2 is inhibited, the cell cannot progress from the G1 phase to the S phase, leading to a halt in cell division .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the inhibition of cell growth, making this compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Preparation Methods
The synthesis of 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone to form a pyrazole intermediate.
Cyclization to form the pyrazolo[3,4-d]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as formamide or formic acid, to form the pyrazolo[3,4-d]pyrimidine core.
Methylation: The final step involves the methylation of the nitrogen atom at the 1 position, which can be accomplished using methyl iodide (CH3I) under basic conditions
Chemical Reactions Analysis
4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with aryl or alkynyl groups
Scientific Research Applications
4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly cyclin-dependent kinase 2 (CDK2) inhibitors, which are potential anticancer agents.
Biological Studies: The compound is used in biological studies to investigate its effects on various cell lines, including leukemia and solid tumor cell lines.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and cellular signaling pathways.
Comparison with Similar Compounds
4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This derivative has a chloromethyl group instead of an iodine atom, which affects its reactivity and biological activity.
4-amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: The presence of an amino group instead of a chlorine atom can significantly alter the compound’s chemical properties and biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern and its potential as a kinase inhibitor.
Properties
IUPAC Name |
4-chloro-3-iodo-1-methylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c1-12-6-3(5(8)11-12)4(7)9-2-10-6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIWEIXFHXCBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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